Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate
Description
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S2/c1-2-34-25(33)23-19(16-7-10-18(27)11-8-16)15-36-24(23)28-22(32)13-14-35-26-30-29-21-12-9-17-5-3-4-6-20(17)31(21)26/h3-12,15H,2,13-14H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWAUUXZTKMLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCSC3=NN=C4N3C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the 4-chlorophenyl group. Subsequent steps involve the formation of the triazoloquinoline moiety and its attachment to the thiophene ring via a thioether linkage. The final step includes the esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive intermediates:
This hydrolysis is monitored via TLC (Rf shift from 0.85 to 0.30 in EtOAc/hexane) and confirmed by IR loss of ester C=O stretch at 1,725 cm⁻¹.
Nucleophilic Substitution at the Thioether Linkage
The sulfur atom in the triazoloquinoline-thioether moiety participates in nucleophilic displacements, particularly with amines or thiols:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Benzylamine | DMF, 80°C, 6 h | 3-(benzylamino)propanamido derivative | Antibacterial intermediates |
| Sodium hydrosulfide (NaSH) | EtOH, reflux, 3 h | Thiol-adducted analog | Prodrug synthesis |
These substitutions are facilitated by the electron-deficient triazoloquinoline core, enhancing electrophilicity at the sulfur center .
Cyclocondensation Reactions
The compound participates in annulation cascades to construct fused heterocycles. For example, reaction with hydrazines in polyphosphoric acid (PPA) yields triazolo-oxadiazole hybrids:
| Reactant | Conditions | Product | Biological Activity |
|---|---|---|---|
| 2-Hydrazinylquinoline | PPA, 130°C, 2 h | Triazolo[4,3-a]quinoline-1,3,4-oxadiazole | COX-II inhibition (IC₅₀ 0.07 μM) |
This one-pot annulation leverages the electrophilic nitroalkane activation strategy, achieving 78–90% yields .
Amide Bond Transformations
The propanamido linker undergoes hydrolysis or aminolysis:
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Acidic Hydrolysis : 6M HCl at 100°C for 8 h cleaves the amide bond, releasing 3-( triazolo[4,3-a]quinolin-1-ylthio)propanoic acid and 4-(4-chlorophenyl)thiophene-3-carboxylate amine (confirmed by LC-MS).
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Aminolysis : Reaction with ethylenediamine in THF produces a bis-amide derivative used in polymer-supported drug delivery .
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophiles to the thiophene ring’s C-5 position:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | 5-Nitro-thiophene derivative | 67% |
| Br₂ (1 equiv.) | CHCl₃, RT, 1 h | 5-Bromo-thiophene analog | 73% |
Regioselectivity is confirmed via NOESY NMR, showing no substitution on the triazoloquinoline moiety .
Catalytic Hydrogenation
The triazoloquinoline’s aromatic system resists reduction, but the thiophene ring undergoes partial saturation:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH, 6 h | Dihydrothiophene derivative | 89% |
FT-IR shows loss of thiophene C=C stretches at 1,550 cm⁻¹, replaced by aliphatic C-H bends .
Cross-Coupling Reactions
The brominated derivative (from Section 5) engages in Suzuki-Miyaura couplings:
| Boron Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-Phenyl-thiophene analog | 82% |
This modular approach diversifies the compound’s aryl portfolio for structure-activity studies .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C-S bond cleavage in the thioether linkage:
| Conditions | Products | Mechanism |
|---|---|---|
| MeOH, 24 h | Quinoline-thiol + acrylamide byproduct | Radical-mediated homolysis |
GC-MS identifies methyl thioether as a minor side product (≤12%).
Grignard Additions
The ester group reacts with organomagnesium reagents:
| Reagent | Product | Application |
|---|---|---|
| MeMgBr | Tertiary alcohol derivative | Solubility enhancement |
¹H NMR shows a new singlet at δ 1.25 ppm for the methyl group .
Enzymatic Transformations
Porcine liver esterase selectively hydrolyzes the ethyl ester without affecting the amide bond (95% conversion in 12 h, pH 7.4). This biocatalytic route is pivotal for green chemistry applications.
Key Synthetic Insights
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Optimal Annulation : PPA-mediated reactions achieve higher yields (85–92%) compared to traditional Lewis acids like AlCl₃ (≤60%) .
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Stability : The compound decomposes above 240°C (DSC data), limiting high-temperature applications.
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Solubility : LogP = 3.2 ± 0.1 (calculated) suggests moderate lipid permeability, amendable via prodrug strategies .
This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry and materials science.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the coupling of various heterocyclic frameworks. The triazole and quinoline moieties contribute to its pharmacological properties, while the thiophene ring enhances its structural diversity. The synthetic routes often involve electrophilic substitutions and nucleophilic additions, which have been documented in several studies .
Biological Activities
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the triazoloquinoline structure. For instance, derivatives of triazoloquinoline have shown promising activity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116). The IC50 values for some derivatives were reported between 1.9 to 7.52 μg/mL, indicating significant antiproliferative effects .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of the triazole ring is thought to enhance the interaction with biological targets such as enzymes involved in cancer progression .
Pharmacological Applications
Potential as Antimicrobial Agents
Beyond anticancer applications, compounds similar to Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate have been investigated for their antimicrobial properties. Some studies indicate that triazole derivatives can exhibit activity against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structural features may possess neuroprotective effects. Research indicates that certain triazole derivatives can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of various synthesized derivatives of triazoloquinoline, researchers screened multiple compounds against human cancer cell lines. The results showed that specific modifications in the chemical structure significantly enhanced their potency against cancer cells. The study concluded that the introduction of different substituents on the quinoline core could lead to improved therapeutic profiles .
Case Study 2: Antimicrobial Activity
Another investigation focused on evaluating the antimicrobial efficacy of triazoloquinoline derivatives against common pathogens. The study utilized standard disk diffusion methods to assess antibacterial activity. Results indicated that several derivatives exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Mechanism of Action
The mechanism by which Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate
- Ethyl 2-(3-(benzothiazol-2-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate
- Ethyl 2-(3-(benzimidazol-2-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate stands out due to the presence of the triazoloquinoline moiety, which imparts unique electronic and steric properties. This structural feature can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable candidate for drug development and other applications.
Biological Activity
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the thiophene ring and subsequent functionalization with triazole and quinoline moieties. The synthesis typically involves:
- Formation of Thiophene Derivatives : Starting from appropriate precursors, thiophene rings are constructed using methods such as cyclization reactions.
- Introduction of Triazole Moiety : The triazole ring is synthesized using cycloaddition reactions involving azides and alkynes or through the use of hydrazones.
- Amidation : The final step involves coupling the synthesized triazole with an amine to form the amide bond.
Anticancer Activity
Research indicates that compounds containing [1,2,4]triazoles and quinolines exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : this compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies report IC50 values indicating effective inhibition of cell proliferation in lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
The proposed mechanisms for the anticancer activity include:
- Inhibition of Key Enzymes : Compounds similar to this compound have been shown to inhibit enzymes involved in cancer cell proliferation such as thymidylate synthase .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains:
- Antibacterial Tests : The compound has demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. For example, it has shown effective results against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components:
- Triazole and Quinoline Moieties : These heterocycles are crucial for the compound's interaction with biological targets and contribute significantly to its anticancer properties.
- Chlorophenyl Group : The presence of a chlorophenyl substituent enhances lipophilicity and may improve cellular uptake.
- Amide Linkage : The amide bond plays a role in stabilizing the structure and facilitating interactions with target proteins.
Case Studies
Several studies have highlighted the efficacy of similar compounds derived from this scaffold:
- Study on Antitumor Agents : A series of quinoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines, revealing that modifications in substituents significantly impacted their potency .
- Antimicrobial Evaluation : Compounds featuring both triazole and thiophene rings were found to possess broad-spectrum antimicrobial activity in a study assessing new synthetic analogs .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the triazoloquinoline core via cyclization of precursor amines with thiourea derivatives under reflux conditions .
- Step 2 : Introduction of the thioether linkage through nucleophilic substitution using mercaptoalkyl intermediates .
- Step 3 : Amide coupling between the thiophene carboxylate and triazoloquinoline-thiol intermediates, often employing coupling agents like EDC/HOBt .
- Step 4 : Purification via column chromatography or recrystallization, monitored by HPLC (≥95% purity) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and bonding patterns (e.g., distinguishing thiophene and triazole protons) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and detects byproducts .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What safety precautions are required during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (GHS Category 1B for skin corrosion) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols (respiratory irritant per OSHA guidelines) .
- Spill Management : Collect solid residues in sealed containers; avoid water contact to prevent toxic gas release (e.g., NOx) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Maintain 0–5°C during amide coupling to minimize side reactions .
- Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DCC/DMAP) for higher efficiency .
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and terminate at optimal conversion .
Q. How do structural modifications (e.g., substituent variation on the phenyl ring) impact bioactivity?
- Methodological Answer :
- SAR Studies : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess effects on:
- Anticancer Activity : MTT assays against HeLa or MCF-7 cells (IC₅₀ comparisons) .
- Antioxidant Potential : DPPH radical scavenging assays (EC₅₀ trends correlate with substituent polarity) .
- Computational Modeling : DFT calculations predict electronic effects on binding affinity to target enzymes (e.g., COX-2) .
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between batches be resolved?
- Methodological Answer :
- Batch Comparison : Analyze multiple batches via 2D NMR (COSY, HSQC) to identify impurities or tautomeric forms .
- Crystallization Trials : Recrystallize in different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to resolve overlapping signals in complex regions (e.g., triazole protons) .
Q. What strategies ensure compound stability during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Lyophilization : Convert to lyophilized powder for enhanced shelf life in desiccated environments .
Q. Which pharmacological assays are most relevant for evaluating its therapeutic potential?
- Methodological Answer :
- In Vitro Assays :
- Cytotoxicity : MTT/WST-1 assays on cancer cell lines .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .
- In Vivo Models :
- Anti-inflammatory : Carrageenan-induced paw edema in rats (dose-dependent efficacy) .
- Antioxidant : Measurement of MDA/TBARS levels in liver homogenates .
Contradictions in Evidence
- Synthetic Routes : and describe divergent coupling strategies (amide vs. thioether-first approaches). Researchers should validate route efficiency via comparative yield analysis .
- Toxicity Data : lists acute oral toxicity (GHS Category 4), while other studies omit toxicity profiles. Preclinical studies must include OECD guideline-compliant assays (e.g., acute oral toxicity in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
